molecular formula C14H21N3O2 B2838045 N-(1-Cyanobutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361856-88-2

N-(1-Cyanobutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No. B2838045
CAS RN: 2361856-88-2
M. Wt: 263.341
InChI Key: QXKZRNXJIHPTCZ-UHFFFAOYSA-N
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Description

N-(1-Cyanobutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as CPP-115, is a synthetic compound that belongs to the family of piperidine derivatives. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. CPP-115 has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders.

Mechanism of Action

N-(1-Cyanobutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can help in reducing seizure activity and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, which can help in reducing seizure activity and anxiety. It has also been shown to modulate the dopamine reward pathway in the brain, which can help in reducing cocaine addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-Cyanobutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide is its potent inhibitory activity against GABA transaminase. This makes it a valuable tool for studying the role of GABA in various neurological disorders. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for research on N-(1-Cyanobutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide. One area of interest is the potential use of this compound in treating other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of more potent and selective inhibitors of GABA transaminase, which could have even greater therapeutic potential. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the brain.

Synthesis Methods

N-(1-Cyanobutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide can be synthesized using a multi-step process, starting from commercially available starting materials. The synthesis involves the reaction of 4-piperidone with 2-cyanobutanal to form the intermediate 1-cyano-2-(4-piperidinyl)butene. This intermediate is then reacted with propionyl chloride to yield this compound as the final product.

Scientific Research Applications

N-(1-Cyanobutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, such as epilepsy, addiction, and anxiety. It has been shown to increase the levels of GABA in the brain, which can help in reducing seizure activity and anxiety. This compound has also been studied for its potential use in treating cocaine addiction, as it can modulate the dopamine reward pathway in the brain.

properties

IUPAC Name

N-(1-cyanobutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-3-12(5-8-15)16-14(19)11-6-9-17(10-7-11)13(18)4-2/h4,11-12H,2-3,5-7,9-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKZRNXJIHPTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC#N)NC(=O)C1CCN(CC1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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